4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethoxy)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
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Overview
Description
4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethoxy)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethoxy)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol in the presence of methane sulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethoxy)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethoxy)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: It is being investigated for its anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethoxy)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
4,4-dimethyl-3,8-dioxo-1-sulfanyl-N-[3-(trifluoromethoxy)phenyl]-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its trifluoromethoxy group and pyrazolo[1,2-a][1,2,4]triazine core distinguish it from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C16H15F3N4O4S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4,4-dimethyl-3,8-dioxo-1-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C16H15F3N4O4S/c1-15(2)13(26)21-14(28)22-11(24)7-10(23(15)22)12(25)20-8-4-3-5-9(6-8)27-16(17,18)19/h3-6,10H,7H2,1-2H3,(H,20,25)(H,21,26,28) |
InChI Key |
XIMNEXXQKJHAML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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